![molecular formula C11H12N2 B3357380 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile CAS No. 72594-75-3](/img/structure/B3357380.png)
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a secondary amine with the chemical formula C10H13N . It is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity . Following systemic administration in rats, 1-Methyl-1,2,3,4-tetrahydroisoquinoline produces an antidepressant-like effect similar to the effect of imipramine .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is characterized by a secondary amine with the chemical formula C10H13N . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .Scientific Research Applications
Synthesis Methodologies
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile and its derivatives have been a focal point in various synthetic methodologies. For instance, its derivatives have been synthesized using one-pot reactions, highlighting their applicability in streamlined chemical processes. These methodologies often involve the formation of multiple new bonds, demonstrating the compound's versatility in organic synthesis (Wan et al., 2011).
Chemical Transformations and Applications
The compound has shown potential in chemical transformations, such as its use in the facile synthesis of pyrimido[4,5-b]-quinoline derivatives. These derivatives exhibit interesting reactivity and have been studied for their antimicrobial activities, suggesting potential applications in medicinal chemistry (Elkholy & Morsy, 2006).
Advanced Materials and Sensor Development
The derivatives of this compound have been utilized in the development of advanced materials. For example, they have been employed in designing chemosensors for the selective recognition of specific ions like Pd2+. This application is significant in environmental monitoring and industrial processes (Shally et al., 2020).
Optoelectronic Properties
Research has also delved into the optoelectronic properties of hydroquinoline derivatives, including this compound. These studies focus on their charge transport properties, suggesting potential uses in electronic and photonic devices (Irfan et al., 2020).
Antifungal Activity
Several analogues of this compound have been synthesized and evaluated for their antifungal properties. This aspect of research indicates the compound's relevance in developing new antifungal agents (Gholap et al., 2007).
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carbonitrile (1MeTIQ) is the dopaminergic neurons in the brain . This compound has a high pharmacological potential and a broad spectrum of action in the brain .
Mode of Action
1MeTIQ interacts with its targets by acting as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is also a reversible short-acting moderate inhibitor of Monoamine Oxidase A/B (MAO A/B) .
Biochemical Pathways
1MeTIQ affects the dopamine metabolism in the brain . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Pharmacokinetics
It is known that 1metiq is enzymatically formed in the brain by the 1-metiq synthesizing enzyme (1-metiqse) . More research is needed to fully understand the ADME properties of 1MeTIQ and their impact on bioavailability.
Result of Action
The result of 1MeTIQ’s action is neuroprotection in various neurodegenerative illnesses of the central nervous system . It has been documented that the neuroprotective action of 1MeTIQ against neurotoxicity is closely related with the presence of ®-1MeTIQ enantiomer as well as raceme, the mixture of ®- and (S)-enantiomers .
Action Environment
The action of 1MeTIQ is influenced by various environmental factors. For instance, it has been suggested that TIQ, in fact, produces some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered TIQ in high doses (50–100 mg/kg) .
properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGULSESLFUXZGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223301 | |
Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72594-75-3 | |
Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72594-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1-methyl-4-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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